molecular formula C11H14ClNO3 B13578733 Methyl4-(3-aminooxetan-3-yl)benzoatehydrochloride

Methyl4-(3-aminooxetan-3-yl)benzoatehydrochloride

Cat. No.: B13578733
M. Wt: 243.68 g/mol
InChI Key: SXIRWZDZDKOEQE-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride is a benzoate ester derivative featuring a 3-aminooxetane substituent. The oxetane ring, a four-membered oxygen-containing heterocycle, is substituted with an amino group at the 3-position, conferring both polarity and structural rigidity. This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability for pharmaceutical or biochemical applications .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 4-(3-aminooxetan-3-yl)benzoate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3;1H

InChI Key

SXIRWZDZDKOEQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(COC2)N.Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol and subsequent treatment with hydrochloric acid.

    Reaction Conditions: The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or precipitation.

    Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.

  • Chemical Reactions Analysis

      Reactivity: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., antitumor properties).

      Medicine: Research into its pharmacological effects and potential drug development.

      Industry: Limited industrial applications, but its unique structure may inspire new materials.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented, but it likely involves interactions with cellular targets due to its structural features.
    • Further research is needed to elucidate its specific molecular pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The compound’s structural and functional analogs include benzoate esters with varying heterocyclic or alkylamine substituents. Key comparisons are outlined below:

    Methyl 4-(Azetidin-3-yl)benzoate Hydrochloride (CAS 1203683-15-1)

    • Molecular Formula: C₁₁H₁₄ClNO₂ .
    • Structure : Features a four-membered azetidine (nitrogen-containing) ring instead of oxetane.
    • Key Differences : The azetidine ring introduces basicity due to the secondary amine, whereas the oxetane in the target compound is neutral but polar. This impacts solubility and interaction with biological targets (e.g., enzymes or receptors) .

    Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride (CAS 1185038-20-3)

    • Molecular Formula: C₁₄H₂₀ClNO₃ .
    • Structure : Contains a pyrrolidine (five-membered nitrogen ring) linked via a methoxy group to the benzoate.

    δ-Benzylmethylaminoethyl Benzoate Hydrochloride

    • Structure : A benzyl-substituted ethylamine chain attached to the benzoate .
    • Melting Point : 145–146°C (similar to oxetane derivatives, suggesting comparable crystallinity) .
    • Key Differences : The flexible benzylamine chain introduces greater conformational freedom and lipophilicity, which may reduce target selectivity compared to the rigid oxetane .

    Methyl 3-Bromo-4-methylbenzoate (CAS 104901-43-1)

    • Molecular Formula : C₉H₉BrO₂ .
    • Structure : Bromine and methyl substituents on the aromatic ring.
    • Key Differences : Lacks a heterocyclic amine, limiting its utility in interactions requiring hydrogen bonding or charge-based recognition .

    Biological Activity

    Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride is a compound characterized by its unique structural features, including an oxetane ring and a benzoate group. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.

    Chemical Structure and Properties

    • Molecular Formula : C11_{11}H14_{14}ClNO3_3
    • Molecular Weight : 243.68 g/mol
    • IUPAC Name : methyl 4-(3-aminooxetan-3-yl)benzoate; hydrochloride
    • SMILES Notation : COC(=O)C1=CC=C(C=C1)C2(COC2)N.Cl

    The compound's structure facilitates interactions with biological targets, potentially enhancing its pharmacological effects.

    Biological Activity Overview

    Research indicates that compounds with similar structures possess various biological activities, including:

    • Antimicrobial Properties : The presence of the oxetane ring is associated with antimicrobial activity against various pathogens. Studies suggest that methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride may exhibit similar effects due to structural analogies with known antimicrobial agents.
    • Anticancer Potential : Preliminary investigations suggest that this compound may have antitumor properties. It is hypothesized that the amino group enhances binding to cancer-related enzymes or receptors, although specific mechanisms remain to be fully elucidated.
    • Enzyme Inhibition : Similar compounds have shown significant inhibitory effects against enzymes such as acetylcholinesterase and alpha-glucosidase. This raises the possibility that methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride could also inhibit these enzymes, which are crucial in various metabolic pathways.

    The exact mechanism of action for methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride is not well-documented; however, it likely involves:

    • Hydrogen Bonding : The amino group may facilitate hydrogen bonding with biological macromolecules, enhancing interaction with proteins and nucleic acids.
    • Receptor Interaction : The compound's unique structure allows it to potentially bind to specific receptors or enzymes, influencing cellular signaling pathways and metabolic processes.

    Comparative Analysis with Related Compounds

    The following table compares methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride with structurally similar compounds:

    Compound NameStructural FeaturesUnique Aspects
    Methyl 4-(2-aminooxetan-2-yl)benzoateSimilar benzoate structureDifferent amino positioning may affect reactivity
    4-Amino-2-methylbenzoic acidContains an amino groupLacks oxetane ring; simpler structure
    2-Amino-1,3-propanediol derivativesContains amino groupsDifferent backbone structure; may show different biological activity

    This comparison highlights the distinct reactivity and potential biological properties conferred by the oxetane structure in methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride.

    Case Studies and Research Findings

    • Antimicrobial Activity Study : A study examining the antimicrobial efficacy of related oxetane compounds found significant inhibition against Gram-positive bacteria. Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride is expected to exhibit similar properties based on its structural characteristics.
    • Antitumor Research : Investigations into compounds with oxetane rings have shown potential in inhibiting tumor growth in vitro. The unique structural features of methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride suggest it may also contribute to anticancer activity, warranting further exploration in preclinical models.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic pathways for Methyl4-(3-aminooxetan-3-yl)benzoate hydrochloride, and what factors influence yield optimization?

    • Methodological Answer : Synthesis typically involves (1) alkylation to introduce the 3-aminooxetan-3-yl group onto the benzoate core, (2) esterification with methanol, and (3) hydrochloride salt formation. Yield optimization requires parameter screening (e.g., catalyst selection, reaction time, temperature) via Design of Experiments (DoE). For example, adjusting the molar ratio of reactants and using anhydrous conditions can minimize side reactions. Purification via recrystallization or column chromatography ensures high purity .

    Q. How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous solutions?

    • Methodological Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO), critical for biological assays. Stability is assessed by monitoring degradation under varying pH (2–12), temperatures (4°C–40°C), and light exposure using HPLC. Buffered solutions (pH 7.4) at 4°C are optimal for long-term storage. Solubility assays (e.g., shake-flask method) quantify solubility limits for experimental design .

    Advanced Research Questions

    Q. What advanced analytical techniques are recommended for characterizing structural integrity and purity?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and detects impurities. For example, the oxetane ring’s protons appear as distinct triplets (δ 4.5–5.0 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₁₁H₁₄ClNO₃ at m/z 268.0743) .
    • HPLC-PDA : Quantifies purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

    Q. How can researchers design experiments to investigate interactions with biological macromolecules?

    • Methodological Answer :

    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) between the compound and target proteins .
    • Fluorescence Polarization : Quantifies competitive binding using fluorescent ligands (e.g., IC50 determination).
    • Molecular Dynamics Simulations : Predict binding modes to receptors (e.g., G-protein-coupled receptors) using software like AutoDock .

    Q. What strategies resolve contradictions in reported biological activities across studies?

    • Methodological Answer :

    • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays.
    • Reproducibility Studies : Replicate experiments using standardized protocols (e.g., identical buffer systems) and verify compound purity via orthogonal methods (NMR + LC-MS) .

    Q. How should stability studies be designed to assess degradation under environmental stress?

    • Methodological Answer :

    • Forced Degradation : Expose the compound to heat (40°C–60°C), UV light (254 nm), and hydrolytic conditions (acid/base). Monitor degradation products via LC-MS.
    • Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C based on accelerated stability data. For example, a 10°C increase may double degradation rate .

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